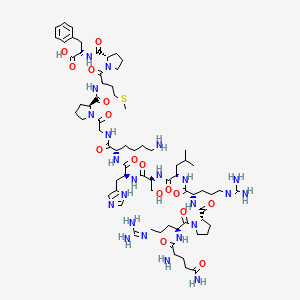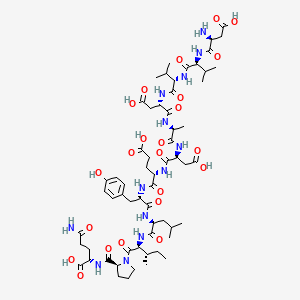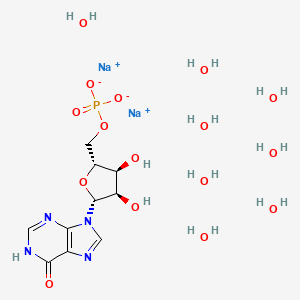
Vuf10166 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novel potent ligand at 5-HT3A and 5-HT3AB receptors with different activities; High Quality Biochemicals for Research Uses
Scientific Research Applications
1. Binding Characteristics at 5-HT3 Receptors
VUF10166, identified as 2-chloro-3-(4-methyl piperazin-1-yl)quinoxaline, demonstrates high affinity for binding to 5-HT3 receptors. Research by Thompson et al. (2014) synthesized [3H]VUF10166 and characterized its binding properties at 5-HT3A and 5-HT3AB receptors. They found that at 5-HT3A receptors, VUF10166 displayed saturable binding with a Kd of 0.18 nM, and at 5-HT3AB receptors, it demonstrated two distinct Kd values. This research highlights VUF10166's potential for investigating ligand-receptor interactions at 5-HT3 receptors.
2. Differential Activity at 5-HT3A and 5-HT3AB Receptors
In a study by Thompson et al. (2012), VUF10166 was explored for its actions at heterologously expressed human 5-HT3A and 5-HT3AB receptors. They found that VUF10166 had high affinity for 5-HT3A receptors but was less potent at 5-HT3AB receptors. Additionally, it showed partial agonist behavior at 5-HT3A receptors but did not elicit significant responses at 5-HT3AB receptors at ≤100 μM. This suggests its usefulness in evaluating differences between these receptor types.
properties
CAS RN |
55686-37-8 |
|---|---|
Product Name |
Vuf10166 hydrochloride |
Molecular Formula |
C13H16Cl2N4 |
Molecular Weight |
299.199 |
IUPAC Name |
2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline;hydrochloride |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13;/h2-5H,6-9H2,1H3;1H |
InChI Key |
KRCHRLLSRBMCBX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl.Cl |
synonyms |
2-Chloro-3-(4-methyl-1-piperazinyl)-quinoxaline hydrochloride; VUF-10166 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3(4H)-Pyridinecarboxamide, N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]-](/img/structure/B560353.png)


![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)






![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
